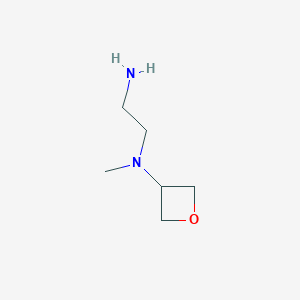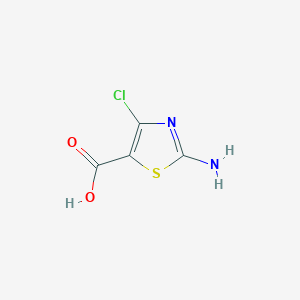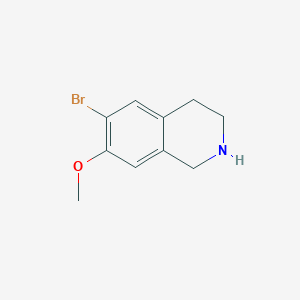
5-Hidroxi-4-oxohexanoato de etilo
Descripción general
Descripción
Ethyl 5-hydroxy-4-oxohexanoate is a chemical compound with the CAS Number: 105469-27-0 . It has a molecular weight of 174.2 and its IUPAC name is ethyl 5-hydroxy-4-oxohexanoate . The compound is in liquid form .
Synthesis Analysis
The biocatalytic reduction of ethyl 5-oxohexanoate to (S)-ethyl 5-hydroxyhexanoate is catalyzed by CPCR . In one reactor setup, acetone was removed from the reactor system by gassing the aqueous solution with humidified compressed air .Molecular Structure Analysis
The molecular formula of Ethyl 5-hydroxy-4-oxohexanoate is C8H14O4 . The average mass is 174.194 Da and the monoisotopic mass is 174.089203 Da .Physical And Chemical Properties Analysis
Ethyl 5-hydroxy-4-oxohexanoate is a liquid . and is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Biocatálisis en la Síntesis Orgánica
El 5-Hidroxi-4-oxohexanoato de etilo se utiliza en procesos biocatalíticos para la producción de alcoholes quirales. El compuesto sirve como sustrato para las enzimas reductasas que facilitan la reducción estereoespecífica de las cetonas proquirales . Este método es particularmente valioso en la síntesis orgánica debido a su alta quimio-, regio- y estereoselectividad en condiciones suaves. El enfoque biocatalítico ofrece una alternativa ecológica a la síntesis química tradicional, reduciendo la necesidad de reactivos agresivos y minimizando los residuos.
Intermediarios Farmacéuticos
En la industria farmacéutica, el this compound es un intermedio clave en la síntesis de fármacos quirales. Se ha empleado en la preparación de fármacos contra la enfermedad de Alzheimer mediante reducción enantioselectiva . La pureza quiral de los productos farmacéuticos es crucial para su eficacia y seguridad, lo que hace que el papel de estos intermediarios sea vital en el desarrollo de fármacos.
Agricultura y Horticultura
El compuesto desempeña un papel en la biosíntesis de compuestos orgánicos volátiles (VOC) en las plantas, que son esenciales para los mecanismos de defensa y la atracción de polinizadores . Comprender las vías y funciones de estos COV puede conducir a avances en la protección de cultivos y la mejora de las cualidades aromáticas de las frutas y flores.
Procesos Industriales
El this compound está involucrado en varios procesos industriales, especialmente donde se requieren compuestos quirales . Su aplicación se extiende a la producción de sabores, fragancias y productos químicos especiales. La capacidad del compuesto para transformarse en diferentes alcoholes quirales lo convierte en un bloque de construcción versátil en la química industrial.
Ciencias Ambientales
Si bien las aplicaciones directas en ciencias ambientales no se detallan explícitamente en los resultados de la búsqueda, los principios de la química verde aplicados en los procesos biocatalíticos que utilizan this compound contribuyen a las prácticas ambientalmente sostenibles . Al reducir la dependencia de productos químicos tóxicos y mejorar la eficiencia de los procesos, el compuesto apoya indirectamente los esfuerzos de conservación ambiental.
Industria Alimentaria
El papel del this compound en la industria alimentaria está relacionado con su uso en la síntesis de compuestos de sabor. Los alcoholes quirales derivados del compuesto pueden mejorar el perfil de sabor de los productos alimenticios. La producción biocatalítica de estos compuestos de sabor es un área de interés significativo debido a la demanda del consumidor de ingredientes naturales .
Safety and Hazards
The safety information for Ethyl 5-hydroxy-4-oxohexanoate indicates that it has a GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
Similar compounds are known to interact with aldehydes and ketones .
Mode of Action
Ethyl 5-hydroxy-4-oxohexanoate may interact with its targets through a nucleophilic process. Oxygen can act as a nucleophile in competition with Nitrogen, but it’s a dead-end process. Reaction with Oxygen gives the reversible formation of a hemiketal. Reaction with Nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Similar compounds are known to affect the formation of oximes and hydrazones .
Result of Action
Similar compounds are known to form oximes and hydrazones in an essentially irreversible process .
Análisis Bioquímico
Biochemical Properties
Ethyl 5-hydroxy-4-oxohexanoate plays a significant role in biochemical reactions, particularly in the reduction of ketones to chiral alcohols. This compound interacts with enzymes such as alcohol dehydrogenases (ADHs) and carbonyl reductases. These enzymes catalyze the reduction of the oxo group to a hydroxy group, resulting in the formation of chiral alcohols. The interaction between ethyl 5-hydroxy-4-oxohexanoate and these enzymes is highly specific, with the enzymes recognizing the substrate and facilitating the reduction process through the transfer of hydride ions from cofactors like NADH or NADPH .
Cellular Effects
Ethyl 5-hydroxy-4-oxohexanoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the flux of metabolic intermediates. Additionally, ethyl 5-hydroxy-4-oxohexanoate can modulate cell signaling pathways by interacting with specific receptors or signaling molecules, thereby influencing gene expression and cellular responses .
Molecular Mechanism
The molecular mechanism of action of ethyl 5-hydroxy-4-oxohexanoate involves its binding to specific enzymes and receptors. This compound acts as a substrate for alcohol dehydrogenases and carbonyl reductases, which catalyze the reduction of the oxo group to a hydroxy group. The binding of ethyl 5-hydroxy-4-oxohexanoate to these enzymes induces conformational changes that facilitate the transfer of hydride ions from cofactors, resulting in the formation of chiral alcohols. Additionally, ethyl 5-hydroxy-4-oxohexanoate can interact with receptors or signaling molecules, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 5-hydroxy-4-oxohexanoate can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that ethyl 5-hydroxy-4-oxohexanoate can have sustained effects on cellular function, including changes in enzyme activity and metabolite levels .
Dosage Effects in Animal Models
The effects of ethyl 5-hydroxy-4-oxohexanoate in animal models vary with different dosages. At low doses, this compound can enhance metabolic activity and promote the production of chiral alcohols. At high doses, ethyl 5-hydroxy-4-oxohexanoate can exhibit toxic or adverse effects, including inhibition of enzyme activity and disruption of metabolic pathways. Threshold effects have been observed, with specific dosages required to achieve desired biochemical outcomes without causing toxicity .
Metabolic Pathways
Ethyl 5-hydroxy-4-oxohexanoate is involved in several metabolic pathways, including the reduction of ketones to chiral alcohols. This compound interacts with enzymes such as alcohol dehydrogenases and carbonyl reductases, which catalyze the reduction process. The involvement of ethyl 5-hydroxy-4-oxohexanoate in these pathways can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, ethyl 5-hydroxy-4-oxohexanoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The transport and distribution of ethyl 5-hydroxy-4-oxohexanoate are crucial for its activity and function within the cell .
Subcellular Localization
Ethyl 5-hydroxy-4-oxohexanoate exhibits specific subcellular localization, which can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of ethyl 5-hydroxy-4-oxohexanoate is essential for its interaction with enzymes and receptors, thereby facilitating its biochemical effects .
Propiedades
IUPAC Name |
ethyl 5-hydroxy-4-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-3-12-8(11)5-4-7(10)6(2)9/h6,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSENFXYTGFEDPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical challenges are associated with determining the enantiomeric distribution of ethyl 5-hydroxy-4-oxohexanoate in sherry?
A1: Ethyl 5-hydroxy-4-oxohexanoate, being an α-ketol, is prone to racemization via keto-enol tautomerization during analysis. This presents a significant challenge as traditional analytical methods may not accurately reflect the true enantiomeric distribution in the sherry wine. The study found that while multidimensional gas chromatography (MDGC) techniques resulted in the formation of rearranged constitutional and stereoisomers, gas chromatography-mass spectrometry on chiral cyclodextrin phases (chiral GC-MS) successfully prevented racemization during analysis []. This highlights the importance of selecting appropriate analytical techniques to avoid artifacts and obtain reliable results.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid](/img/structure/B1380803.png)



![1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine](/img/structure/B1380809.png)

![2-Azaspiro[4.4]nonane-1,6-dione](/img/structure/B1380815.png)


![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1380822.png)
![6-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1380823.png)
![3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B1380824.png)
![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380825.png)
